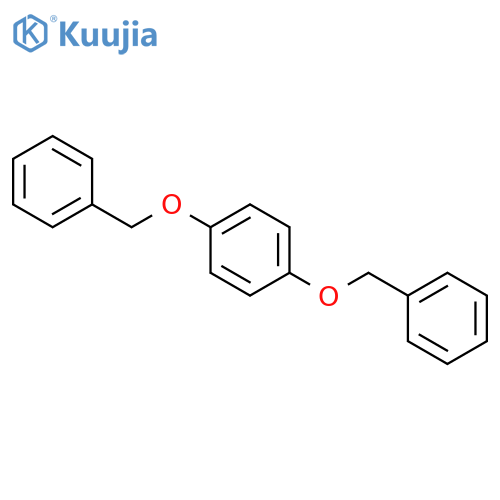Cas no 621-91-0 (1,4-Dibenzyloxybenzene)

1,4-Dibenzyloxybenzene structure
商品名:1,4-Dibenzyloxybenzene
1,4-Dibenzyloxybenzene 化学的及び物理的性質
名前と識別子
-
- 1,4-Bis(benzyloxy)benzene
- quinol dibenzyl ether
- 1,4-Bis(phenylmethoxy)benzene
- Hydroquinone dibenzyl ether
- 1,4-Dibenzyloxybenzene
- 1,4-Di(benzyloxy)benzene
- 1,4-bis-benzyloxy-benzene
- 1,4-Bis-benzyloxy-benzol
- 1,4-Dibenzyloxybenze
- Antioxidant DBH
- Dibenzyloxybenzene
- Hydrochinon-dibenzylaether
- para-bis(benzyloxy)benzene
- p-Dibenzyloxybenzene
- Benzene, 1,4-bis(phenylmethoxy)-
- NSC2206
- Hydrochinon-dibenzylather
- Oprea1_033290
- KSC493O6B
- 1,4-Bis(benzyloxy)benzene #
- P-BIS(BENZYLOXY)BENZENE
- DYULYMCXVSRUPB-UHFFFAOYSA-N
- KM0585
- SBB007939
- STK393945
- AKOS003646445
- NSC-2206
- NSC 2206
- SR-01000395915
- SCHEMBL339813
- EINECS 210-714-6
- W-105035
- D89605
- BS-42427
- SR-01000395915-1
- CS-0064288
- AK-918/41700489
- FT-0606842
- NS00034957
- DTXSID70211161
- F2R27VKV3U
- 621-91-0
- D0159
- MFCD00016875
- AI3-14510
- A833634
- 1,4-Bis(benzyloxy)benzene;Hydroquinone dibenzyl ether
- FD62591
-
- MDL: MFCD00016875
- インチ: 1S/C20H18O2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14H,15-16H2
- InChIKey: DYULYMCXVSRUPB-UHFFFAOYSA-N
- ほほえんだ: O(C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 2058196
計算された属性
- せいみつぶんしりょう: 290.13100
- どういたいしつりょう: 290.131
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 18.5
じっけんとくせい
- 色と性状: 銀白色フレーク結晶。
- 密度みつど: 1.3100
- ゆうかいてん: 127.0 to 131.0 deg-C
- ふってん: 441.7±25.0 °C at 760 mmHg
- フラッシュポイント: 173.4±22.7 °C
- 屈折率: 1.6
- PSA: 18.46000
- LogP: 4.84460
- FEMA: 2288
- ようかいせい: アセトンとエーテルに微溶解し、熱アルコール、ベンゼン、クロロベンゼンに溶解する。
1,4-Dibenzyloxybenzene セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: S22-S24/25
- セキュリティ用語:S22;S24/25
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
1,4-Dibenzyloxybenzene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
1,4-Dibenzyloxybenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1134928-25g |
Hydroquinone dibenzyl ether |
621-91-0 | 98% | 25g |
¥1353.00 | 2024-05-06 | |
| TRC | D422843-100mg |
1,4-Dibenzyloxybenzene |
621-91-0 | 100mg |
$ 65.00 | 2022-06-05 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24942-10g |
1,4-Dibenzyloxybenzene, 98% |
621-91-0 | 98% | 10g |
¥599.00 | 2023-03-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24942-250g |
1,4-Dibenzyloxybenzene, 98% |
621-91-0 | 98% | 250g |
¥8687.00 | 2023-03-16 | |
| eNovation Chemicals LLC | K52679-5g |
1,4-Dibenzyloxybenzene |
621-91-0 | 97% | 5g |
$150 | 2024-06-08 | |
| TRC | D422843-50mg |
1,4-Dibenzyloxybenzene |
621-91-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1134928-5g |
Hydroquinone dibenzyl ether |
621-91-0 | 98% | 5g |
¥324.00 | 2024-05-06 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0159-25G |
1,4-Dibenzyloxybenzene |
621-91-0 | >98.0%(GC) | 25g |
¥895.00 | 2024-04-16 | |
| BAI LING WEI Technology Co., Ltd. | K14B24942-250g |
1,4-Dibenzyloxybenzene |
621-91-0 | 98% | 250g |
¥8687 | 2023-11-24 | |
| abcr | AB147067-5g |
1,4-Dibenzyloxybenzene, 98%; . |
621-91-0 | 98% | 5g |
€56.50 | 2025-02-21 |
1,4-Dibenzyloxybenzene 関連文献
-
Talal F. Al-Azemi,Mickey Vinodh,Fatemeh H. Alipour,Abdirahman A. Mohamod Org. Biomol. Chem. 2018 16 7513
-
Shinro Yasui,Sachiko Tojo,Tetsuro Majima Org. Biomol. Chem. 2006 4 2969
-
3. Synthesis of ubiquinones. Elongation of the heptaprenyl side-chain in ubiquinone-7Shinji Terao,Kaneyoshi Kato,Mitsuru Shiraishi,Hiroshi Morimoto J. Chem. Soc. Perkin Trans. 1 1978 1101
-
Changzhou Chen,Dichao Wu,Peng Liu,Haihong Xia,Minghao Zhou,Xinglong Hou,Jianchun Jiang React. Chem. Eng. 2021 6 559
-
Hsin-Wei Lin,Clive H. Yen,Han Hsu,Chung-Sung Tan RSC Adv. 2013 3 17222
621-91-0 (1,4-Dibenzyloxybenzene) 関連製品
- 24131-31-5(3,5-Dibenzyloxybenzyl alcohol)
- 3769-41-3(3-(Benzyloxy)phenol)
- 946-80-5(Benzyl phenyl ether)
- 613-62-7(Benzyl 2-naphthyl ether)
- 176650-92-3(3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol)
- 3769-42-4(1,3-Dibenzyloxybenzene)
- 836-43-1(p-Benzyloxybenzyl Alcohol)
- 6214-44-4(4-Ethoxybenzyl Acohol)
- 6272-38-4(2-(Benzyloxy)phenol)
- 103-16-2(Monobenzone)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:621-91-0)1,4-Dibenzyloxybenzene

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:621-91-0)对苯二酚二苄醚

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ